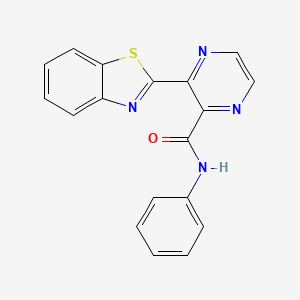

3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-Benzothiazol-2-yl)-N-Phenylpyrazin-2-carboxamid ist eine heterocyclische Verbindung, die die strukturellen Merkmale von Benzothiazol und Pyrazin vereint. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(1,3-Benzothiazol-2-yl)-N-Phenylpyrazin-2-carboxamid beinhaltet typischerweise die Kondensation von 2-Aminobenzothiazol mit Pyrazin-2-carbonsäure oder deren Derivaten. Die Reaktion wird oft in Gegenwart von Kupplungsgruppen wie Hydroxybenzotriazol (HOBT) und 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimidhydrochlorid (EDCl) in einem Lösungsmittel wie Dimethylformamid (DMF) unter milden Bedingungen durchgeführt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die Großproduktion optimiert. Dies beinhaltet den Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(1,3-Benzothiazol-2-yl)-N-Phenylpyrazin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Benzothiazolring.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nukleophile wie Amine oder Thiole in polaren Lösungsmitteln wie Ethanol oder DMF.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

3-(1,3-Benzothiazol-2-yl)-N-Phenylpyrazin-2-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf sein Potenzial als antimikrobielles und Antikrebsmittel.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Tuberkulose und Krebs.

Industrie: Wird bei der Entwicklung von Materialien mit spezifischen elektronischen oder photophysikalischen Eigenschaften eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 3-(1,3-Benzothiazol-2-yl)-N-Phenylpyrazin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es in antimikrobiellen Anwendungen die Aktivität von Enzymen hemmen, die für das Überleben von Bakterien unerlässlich sind. In der Krebsforschung kann es Zellsignalisierungswege stören, die die Zellproliferation und Apoptose regulieren .

Wirkmechanismus

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Aminobenzothiazol: Ein Vorläufer bei der Synthese verschiedener Benzothiazolderivate.

Pyrazin-2-carbonsäure: Ein weiterer Baustein, der bei der Synthese heterocyclischer Verbindungen verwendet wird.

N-Phenylpyrazin-2-carboxamid: Eine strukturell verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit

3-(1,3-Benzothiazol-2-yl)-N-Phenylpyrazin-2-carboxamid ist einzigartig durch seine kombinierten strukturellen Merkmale von Benzothiazol und Pyrazin, die ihm besondere elektronische und sterische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Medikamente und Materialien mit spezifischen gewünschten Eigenschaften .

Eigenschaften

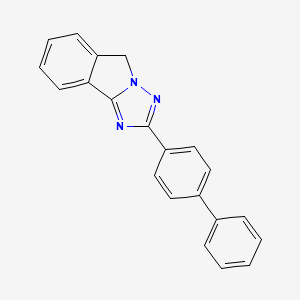

Molekularformel |

C18H12N4OS |

|---|---|

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide |

InChI |

InChI=1S/C18H12N4OS/c23-17(21-12-6-2-1-3-7-12)15-16(20-11-10-19-15)18-22-13-8-4-5-9-14(13)24-18/h1-11H,(H,21,23) |

InChI-Schlüssel |

HZVBKBIKUDPMHL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide](/img/structure/B12160038.png)

![N-(5-methyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160040.png)

![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12160051.png)

![2-[(3-Benzyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12160059.png)

![N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12160069.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160076.png)

![N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160085.png)

![2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one](/img/structure/B12160088.png)

![Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12160092.png)